Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is an organofluorine compound known for its unique chemical properties. It is characterized by the presence of a tert-butyl group and a hexafluorobutyl moiety, making it highly fluorinated. This compound is used in various applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of tert-butyl alcohol with 2,2,3,4,4,4-hexafluorobutanol in the presence of a carbonate source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. Common reagents include tert-butyl chloroformate and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbonates or carbamates.
Scientific Research Applications
Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty polymers and coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate involves its reactivity with nucleophiles and electrophiles. The presence of the highly electronegative fluorine atoms increases the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
2,2,3,4,4,4-Hexafluorobutyl acrylate: Used in the preparation of high-performance polymers and coatings.
2,2,3,4,4,4-Hexafluorobutyl methacrylate: Employed as a modifier in epoxy resins and in the synthesis of hybrid fluorinated polymers.
Uniqueness: Tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is unique due to its combination of a tert-butyl group and a hexafluorobutyl moiety, which imparts distinct chemical properties such as high stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive fluorinated compounds.
Properties
Molecular Formula |
C9H12F6O3 |
---|---|
Molecular Weight |
282.18 g/mol |
IUPAC Name |
tert-butyl 2,2,3,4,4,4-hexafluorobutyl carbonate |
InChI |
InChI=1S/C9H12F6O3/c1-7(2,3)18-6(16)17-4-8(11,12)5(10)9(13,14)15/h5H,4H2,1-3H3 |
InChI Key |
VLHRVIZKZDWOBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCC(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.